4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
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Overview
Description
4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, KOtBu
Solvents: Ethanol, methanol, dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it may inhibit enzymes involved in cell cycle regulation, leading to apoptosis (programmed cell death) of cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to similar compounds .
Properties
CAS No. |
276236-97-6 |
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Molecular Formula |
C13H14FN3O |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H14FN3O/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2 |
InChI Key |
WPHHMGBUPUGXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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